molecular formula C15H17NO3S2 B6098527 5-(2,4-diethoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one CAS No. 5615-30-5

5-(2,4-diethoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B6098527
CAS RN: 5615-30-5
M. Wt: 323.4 g/mol
InChI Key: NTFMRGVELQQDFQ-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,4-diethoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one, also known as DMTS, is a thiazolidinone derivative that has been extensively studied for its potential applications in various fields of research. DMTS is a yellow crystalline powder that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 5-(2,4-diethoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one is not well understood. However, it has been suggested that this compound may exert its cytotoxic effects by inducing apoptosis in cancer cells. This compound may also inhibit the production of inflammatory cytokines by suppressing the activation of NF-κB. Additionally, this compound may exert its antimicrobial effects by disrupting the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. This compound has also been shown to inhibit the production of inflammatory cytokines, including TNF-α and IL-6. Additionally, this compound has been shown to exhibit antimicrobial effects by disrupting the cell membrane of bacteria and fungi.

Advantages and Limitations for Lab Experiments

5-(2,4-diethoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments. This compound is a stable compound that can be easily synthesized in high yields. Additionally, this compound exhibits potent cytotoxic, anti-inflammatory, and antimicrobial effects, making it a useful tool for studying these processes. However, this compound also has limitations. This compound is not very soluble in water, which may limit its use in certain experiments. Additionally, the mechanism of action of this compound is not well understood, which may limit its use in certain studies.

Future Directions

There are several future directions for the study of 5-(2,4-diethoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one. One direction is to further elucidate the mechanism of action of this compound. Understanding the mechanism of action of this compound may lead to the development of more effective therapies for cancer, inflammation, and microbial infections. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo. This may help to determine the optimal dosing and administration of this compound for therapeutic use. Additionally, the use of this compound in combination with other compounds may enhance its therapeutic effects and reduce its limitations.

Synthesis Methods

5-(2,4-diethoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has been synthesized using various methods, including the reaction of 2,4-diethoxybenzaldehyde with thiosemicarbazide, followed by reaction with methyl isothiocyanate. Another method involves the reaction of 2,4-diethoxybenzaldehyde with thiosemicarbazide, followed by reaction with carbon disulfide and methyl iodide. These methods have been optimized to obtain high yields of this compound.

Scientific Research Applications

5-(2,4-diethoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential applications in various fields of research, including cancer, inflammation, and microbial infections. This compound has been shown to exhibit cytotoxic effects on various cancer cells, including breast, lung, and prostate cancer cells. This compound has also been shown to exhibit anti-inflammatory effects by inhibiting the production of inflammatory cytokines. Additionally, this compound has been shown to exhibit antimicrobial effects against various bacterial and fungal strains.

properties

IUPAC Name

(5E)-5-[(2,4-diethoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S2/c1-4-18-11-7-6-10(12(9-11)19-5-2)8-13-14(17)16(3)15(20)21-13/h6-9H,4-5H2,1-3H3/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTFMRGVELQQDFQ-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)S2)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC(=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10361972
Record name ZINC01190387
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5615-30-5
Record name ZINC01190387
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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